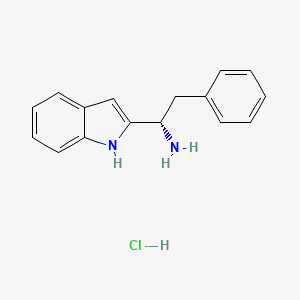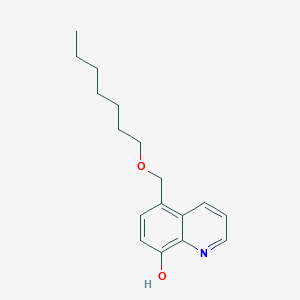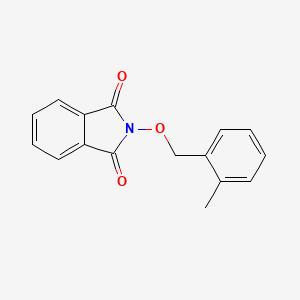
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride is a chiral compound that belongs to the class of phenethylamines This compound is characterized by the presence of an indole ring and a phenyl group, making it structurally significant in the field of organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and phenylacetaldehyde.
Condensation Reaction: The indole is subjected to a condensation reaction with phenylacetaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired (S)-1-(1H-Indol-2-yl)-2-phenylethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .
化学反応の分析
Types of Reactions
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or phenyl ring.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted indole or phenyl derivatives.
科学的研究の応用
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
®-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2-Phenylethylamine: A simpler analog lacking the indole ring.
Tryptamine: An indole derivative with a similar structure but different functional groups.
Uniqueness
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride is unique due to its specific chiral configuration and the presence of both an indole ring and a phenyl group. This combination of structural features contributes to its distinct chemical and biological properties.
特性
分子式 |
C16H17ClN2 |
|---|---|
分子量 |
272.77 g/mol |
IUPAC名 |
(1S)-1-(1H-indol-2-yl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C16H16N2.ClH/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15(13)18-16;/h1-9,11,14,18H,10,17H2;1H/t14-;/m0./s1 |
InChIキー |
VATJJAPNVHOTGV-UQKRIMTDSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C2=CC3=CC=CC=C3N2)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC3=CC=CC=C3N2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)
![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)









